3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines multiple functional groups, including furyl, triazolo, thiadiazol, and imidazo rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable reagents under refluxing conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms but also show significant biological activities.
Uniqueness
3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with multiple targets and participate in various reactions makes it a versatile compound in scientific research.
Biological Activity
The compound 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of a class of heterocyclic compounds known for their diverse biological activities. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize current knowledge regarding the biological activity of this specific compound through a review of recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H12N6OS, and its structure features a complex arrangement of nitrogen and sulfur heterocycles. The presence of the furan ring and triazole moiety contributes to its biological properties.
Antimicrobial Activity
Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has been shown to possess activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for gram-positive bacteria ranged from 16 to 31.25μg/mL.
- For gram-negative bacteria, similar MIC values were observed, indicating broad-spectrum antibacterial activity .
Table 1: Antimicrobial Activity Overview
Pathogen Type | MIC (µg/mL) |
---|---|
Gram-positive | 16 - 31.25 |
Gram-negative | 16 - 31.25 |
Fungal Strains | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays indicated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines:
- Notably effective against non-small cell lung cancer (HOP 92) with a GI50 value of −6.49.
- Other cell lines such as colon cancer (HCC-2998) and prostate cancer (PC-3) also showed significant sensitivity with GI50 values of −5.31 and −5.48, respectively .
Table 2: Anticancer Activity Summary
Cancer Cell Line | GI50 Value |
---|---|
HOP 92 (Lung) | -6.49 |
HCC-2998 (Colon) | -5.31 |
PC-3 (Prostate) | -5.48 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural features. Substituents at specific positions on the thiadiazole ring can enhance or diminish activity:
- Compounds with electron-withdrawing groups at the C-5 position exhibited improved potency against cancer cell lines.
- Modifications at the C-2 position were crucial for imparting cytotoxic effects .
Case Studies
A study by Khalaj et al. focused on synthesizing a series of thiadiazole derivatives and evaluating their biological activities. The results highlighted that certain modifications led to compounds surpassing traditional antibiotics in efficacy against resistant bacterial strains .
Another significant study reported the synthesis and evaluation of novel derivatives which demonstrated promising results in both antimicrobial and anticancer assays, emphasizing the potential for developing new therapeutic agents based on this scaffold .
Properties
Molecular Formula |
C15H10N6OS |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N6OS/c1-9-12(20-7-3-2-6-11(20)16-9)13-17-18-15-21(13)19-14(23-15)10-5-4-8-22-10/h2-8H,1H3 |
InChI Key |
AJRKKYGDTSQTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CO5 |
Origin of Product |
United States |
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